Research Applications of CAS 37421-04-8: A Technical Guide to N-Methyl-2-phenoxyethanamine in Molecular Pharmacology
Research Applications of CAS 37421-04-8: A Technical Guide to N-Methyl-2-phenoxyethanamine in Molecular Pharmacology
Executive Summary
In modern drug discovery, the selection of chemical building blocks is rarely arbitrary; it is driven by the precise spatial and electronic requirements of target binding pockets. CAS 37421-04-8 (N-Methyl-2-phenoxyethanamine) has emerged as a highly privileged scaffold in medicinal chemistry. Far from being a simple intermediate, this molecule provides a critical structural motif—combining a flexible, lipophilic phenoxyether with a tertiary-amine-forming N-methyl group.
This whitepaper explores the advanced research applications of CAS 37421-04-8, focusing on its transformative role in two distinct pharmacological domains: the allosteric modulation of β-Glucocerebrosidase (GCase) for Parkinson's disease[1], and the state-dependent inhibition of Voltage-Gated Sodium Channels (NaV1.7) for osteoarthritic pain management[2].
Structural Significance & The "Privileged" Scaffold
The molecular architecture of N-Methyl-2-phenoxyethanamine (Molecular Weight: 151.21 g/mol ; SMILES: CNCCOc1ccccc1) offers specific biomechanical advantages when incorporated into larger drug candidates:
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Aromatic Anchoring: The phenoxy group enables robust π−π stacking and hydrophobic interactions within deep receptor pockets.
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Steric & Electronic Causality: The presence of the N-methyl group is the most critical feature. When this building block is coupled to a core scaffold (e.g., a quinazoline ring), it forms a tertiary amine. Unlike primary or secondary amines, this tertiary amine eliminates a hydrogen-bond donor, fundamentally altering the molecule's hydration shell and preventing specific inhibitory hydrogen bonds. This subtle steric bump is responsible for flipping enzyme inhibitors into activators[3].
Application I: Allosteric Modulation of β-Glucocerebrosidase (GCase)
Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, lead to protein misfolding and are a major genetic risk factor for Parkinson's disease. Mutant GCase is prematurely degraded by the proteasome, leading to toxic lysosomal substrate accumulation.
The Inhibitor-to-Activator Switch
Historically, quinazoline derivatives were identified as GCase inhibitors (Negative Allosteric Modulators, NAMs). However, researchers discovered a remarkable structure-activity relationship (SAR): synthesizing these quinazolines using CAS 37421-04-8 (introducing the N-methyl group) completely reversed their pharmacology[1]. The N-methylated derivatives act as Positive Allosteric Modulators (PAMs) or pharmacological chaperones.
Causality: The N-methyl group creates a steric clash that prevents the quinazoline core from adopting the specific conformation required to block the GCase active site. Instead, the molecule binds to an allosteric site, thermodynamically stabilizing the mutant GCase protein. This chaperone effect rescues the enzyme from proteasomal degradation, allowing it to translocate to the lysosome and restore enzymatic activity[4].
Allosteric modulation of GCase: N-methylation shifts the pathway from degradation to activation.
Quantitative Impact of N-Methylation
The table below summarizes the divergent pharmacological outcomes based on the amine substitution of the quinazoline core.
| Compound Scaffold | Amine Substitution | GCase Activity Modulation | Mechanism of Action | Cellular Outcome |
| Quinazoline Core | -NH (Secondary Amine) | Inhibitor (NAM) | Binds active site, blocks substrate entry | Lysosomal accumulation, degradation |
| Quinazoline Core | -N(CH3) (via CAS 37421-04-8) | Activator (PAM) | Allosteric stabilization | Chaperone effect, restored lysosomal function |
Protocol: Synthesis of GCase Modulator Intermediate (Self-Validating)
Objective: Synthesize 2-chloro-N-methyl-N-(2-phenoxyethyl)quinazolin-4-amine. Causality & Rationale: 2,4-dichloroquinazoline possesses two electrophilic centers. The 4-position is significantly more reactive toward nucleophilic attack by the secondary amine of CAS 37421-04-8 due to the electron-withdrawing effects of the adjacent ring nitrogens. Potassium carbonate ( K2CO3 ) is used as a heterogeneous base to scavenge the HCl byproduct, driving the reaction forward without hydrolyzing the quinazoline core[5].
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask, dissolve 10 mmol of 2,4-dichloroquinazoline and 10 mmol of N-methyl-2-phenoxyethanamine (CAS 37421-04-8) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add 10 mmol of finely powdered anhydrous K2CO3 to the stirring solution.
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Reaction: Stir the heterogeneous mixture at 25°C for 12–16 hours under a continuous nitrogen atmosphere to prevent oxidative side reactions.
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Quenching & Precipitation: Slowly pour the reaction mixture into 120 mL of ice-cold deionized water under vigorous stirring. A white precipitate will form.
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Isolation: Filter the solid via vacuum filtration, wash sequentially with cold water (3 x 20 mL) and cold hexanes (10 mL), and dry under high vacuum for 24 hours.
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Self-Validation Check: Analyze the crude product via LC-MS. The complete disappearance of the 2,4-dichloroquinazoline peak and the presence of a single major peak corresponding to the mono-substituted mass ( [M+H]+ ) confirms regioselective substitution at the 4-position. If di-substitution is observed, the reaction temperature was too high.
Application II: NaV1.7 Antagonism for Osteoarthritic Pain
Voltage-gated sodium channels (NaVs), particularly NaV1.7, are critical for the initiation of action potentials in nociceptive (pain-sensing) neurons. In osteoarthritis, these neurons become hyperexcitable.
The "Bind and Plug" Mechanism
Recent structural biology studies have identified the tamoxifen receptor site within the intracellular domains (II and IV) of NaV channels. Researchers have developed N-desmethyltamoxifen (ND-Tam) analogs to target this site. The molecular structure of these inhibitors is bipartite: it requires a "plug" (a bulky group like triphenylene) and a "binder"[2].
Causality: The N-methyl-2-phenoxyethanamine fragment serves as the exact structural "binder." It anchors the drug into the receptor site with high affinity only when the channel is in its open or inactivated state. Because osteoarthritic nociceptors fire at abnormally high frequencies, their channels spend more time in these states. The CAS 37421-04-8 motif thus confers state-dependent block, selectively silencing pain signals while sparing the normal, low-frequency firing of healthy neurons[6].
The bind-and-plug mechanism of NaV1.7 inhibition using the CAS 37421-04-8 structural motif.
Protocol: Electrophysiological Validation of NaV1.7 Inhibition
Objective: Quantify the state-dependent inhibition of NaV1.7 in Dorsal Root Ganglion (DRG) neurons by CAS 37421-04-8 derived analogs. Causality & Rationale: Whole-cell patch-clamp electrophysiology allows precise manipulation of the membrane potential. By applying specific prepulse voltages, we force the NaV channels into resting, open, or inactivated states. If the compound utilizes the "binder" motif correctly, it will show a higher affinity (greater reduction in sodium current, INa ) when channels are driven into the inactivated state.
Step-by-Step Methodology:
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Cell Preparation: Isolate DRG neurons from wild-type mice and culture them on poly-D-lysine coated coverslips for 24 hours.
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Recording Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with a cesium-based intracellular solution to block potassium currents.
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Baseline Measurement: Hold the cell at a resting membrane potential of -100 mV. Elicit baseline INa using a 20 ms test pulse to -10 mV.
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Compound Perfusion: Apply 1 μM of the test compound via a gravity-driven, localized perfusion system for 3 minutes to ensure steady-state equilibration.
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State-Dependent Protocol:
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Resting Block: Pulse from -100 mV directly to -10 mV.
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Inactivated Block: Apply a 500 ms prepulse to -50 mV (forcing channels into the inactivated state), followed by a 20 ms test pulse to -10 mV.
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Self-Validation Check: Generate a steady-state inactivation curve (plotting normalized INa against prepulse voltage). A successful state-dependent inhibitor must induce a significant hyperpolarizing shift (leftward shift) in the V1/2 of inactivation. If the V1/2 remains unchanged, the compound is acting as a simple pore blocker rather than utilizing the targeted allosteric receptor site.
Conclusion
The transition of CAS 37421-04-8 from a standard chemical catalog entry to a cornerstone of targeted drug design underscores the importance of precise structural motifs in molecular pharmacology. Whether acting as a steric switch to rescue misfolded lysosomal enzymes or as a highly specific anchor to silence hyperexcitable pain receptors, N-Methyl-2-phenoxyethanamine remains a vital tool for researchers advancing the frontiers of neurodegenerative and analgesic therapeutics.
References
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McCollum, M. M., Larmore, M., Ishihara, S., Ng, L. C. T., Kimura, L. F., Guadarrama, E., Ta, M. C., Vien, T. N., Frost, G. B., Scheidt, K. A., Miller, R. E., & DeCaen, P. G. (2022). "Targeting the tamoxifen receptor within sodium channels to block osteoarthritic pain." Cell Reports, 40(8), 111248. URL:[Link]
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Zheng, J., Jeon, S., Jiang, W., Burbulla, L., Ysselstein, D., Oevel, K., Krainc, D., & Silverman, R. B. (2019). "Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase." Journal of Medicinal Chemistry, 62(3), 1218-1230. URL:[Link]
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